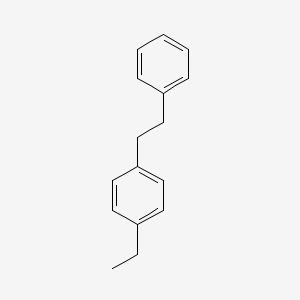

Ethyl(phenylethyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

7439-15-8 |

|---|---|

Molecular Formula |

C16H18 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

1-ethyl-4-(2-phenylethyl)benzene |

InChI |

InChI=1S/C16H18/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3 |

InChI Key |

BDEIYMXBPHSOSG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Structural Elucidation and Isomeric Considerations of Ethyl Phenylethyl Benzene Derivatives

Theoretical Frameworks for Alkylbenzene Structure-Reactivity Relationships

The reactivity of alkylbenzenes, including ethyl(phenylethyl)benzene, is primarily dictated by the electronic and steric influences of the alkyl substituents on the aromatic ring. These factors determine the rate and regioselectivity of chemical reactions, particularly electrophilic aromatic substitution. Alkyl groups are electron-donating, which activates the benzene (B151609) ring towards electrophiles. This electronic effect, combined with the steric hindrance imposed by the size of the alkyl groups, provides a foundational understanding of the chemical behavior of these compounds. libretexts.orgrsc.org The study of these relationships is a key aspect of physical organic chemistry and has been influential in developing quantitative models to correlate structure with reactivity. libretexts.org

Positional Isomerism in this compound Systems

Positional isomers of this compound result from the different possible arrangements of the ethyl and phenylethyl groups on the benzene ring. This isomerism is a fundamental concept in organic chemistry, leading to compounds with the same molecular formula but distinct structural and, consequently, chemical and physical properties. spectroscopyonline.comdocbrown.info

Disubstituted benzene rings can exist as three possible positional isomers: ortho-, meta-, and para-. libretexts.org

Ortho- (o-): The substituents are on adjacent carbons (1,2- positions).

Meta- (m-): The substituents are separated by one carbon (1,3- positions).

Para- (p-): The substituents are on opposite carbons (1,4- positions).

Each of these isomers of this compound will exhibit different physical properties, such as melting and boiling points, and can be distinguished using various spectroscopic techniques. spectroscopyonline.comdocbrown.infolibretexts.org For instance, 1-ethyl-2-(1-phenylethyl)benzene is the ortho isomer. nih.gov

| Substitution Pattern | Description |

| Ortho- | Substituents at positions 1 and 2 |

| Meta- | Substituents at positions 1 and 3 |

| Para- | Substituents at positions 1 and 4 |

Chirality, or "handedness," in molecules arises from the presence of a chiral center, typically a carbon atom bonded to four different groups. While the 2-phenylethyl group itself is not chiral, if the substituent is a 1-phenylethyl group, the carbon atom attached to both the phenyl ring and the main benzene ring becomes a chiral center. researchgate.netiucr.org This leads to the existence of enantiomers (non-superimposable mirror images), which can have different biological activities and interactions with other chiral molecules. researchgate.netacs.org The study of these stereoisomers is crucial in fields such as medicinal chemistry and materials science. researchgate.netacs.org

Advanced Spectroscopic Characterization for Structural Confirmation

The definitive identification of the specific isomers of this compound relies on advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgrsc.orggauthmath.com

In the ¹H NMR spectrum, the aromatic protons of the different isomers will exhibit distinct splitting patterns and chemical shifts due to their unique electronic environments. libretexts.org Similarly, the aliphatic protons of the ethyl and phenylethyl groups will show characteristic signals. rsc.org

The ¹³C NMR spectrum is particularly useful for distinguishing between positional isomers based on the number of unique carbon signals. libretexts.orgrsc.org

The para- isomer, having the highest symmetry, will show the fewest aromatic carbon signals. libretexts.org

The ortho- and meta- isomers, being less symmetrical, will display a greater number of signals. libretexts.org

Computational methods can be used in conjunction with experimental NMR data to provide a more definitive assignment of the structure and relative configuration of stereoisomers. nih.gov

Expected Number of Aromatic ¹³C NMR Signals for Disubstituted Benzene Isomers

| Isomer | Symmetry | Number of Unique Aromatic Carbon Signals |

| Ortho- | Asymmetrical | 6 |

| Meta- | Asymmetrical | 6 |

| Para- | Symmetrical | 4 |

Infrared (IR) Spectroscopic Signatures of Alkyl and Aromatic Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and substitution patterns within this compound isomers. The IR spectrum reveals characteristic vibrations of the alkyl and aromatic components of the molecule.

The presence of a benzene ring is confirmed by several key absorptions. libretexts.org Aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹, in the range of 3100-3030 cm⁻¹. libretexts.orgorgchemboulder.com In contrast, the C-H stretching vibrations of the alkyl (ethyl and phenylethyl) groups are observed just below 3000 cm⁻¹, usually between 2975 and 2845 cm⁻¹. docbrown.infopressbooks.pub This clear distinction allows for the ready identification of both saturated and unsaturated carbon-hydrogen bonds within the molecule.

The carbon-carbon stretching vibrations within the aromatic ring give rise to characteristic bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. libretexts.orgorgchemboulder.com The intensity of these bands can vary depending on the substitution pattern. Furthermore, the substitution pattern on the benzene ring can be deduced from the pattern of weak overtone bands between 2000 cm⁻¹ and 1665 cm⁻¹, and more definitively from the strong out-of-plane (oop) C-H bending bands in the 900-675 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com For example, monosubstituted benzenes typically show strong absorptions around 770-730 cm⁻¹ and 710-690 cm⁻¹. spectroscopyonline.com Disubstituted isomers exhibit distinct patterns:

Ortho-isomers: A characteristic C-H wag is observed around 770-735 cm⁻¹. spectroscopyonline.com

Meta-isomers: A C-H wagging peak appears between 810 and 750 cm⁻¹, along with a ring bending peak near 690 cm⁻¹. spectroscopyonline.com

Para-isomers: A strong C-H wag is typically found in the 860 to 790 cm⁻¹ range. spectroscopyonline.com

The presence of the ethyl and phenylethyl side chains also contributes to the spectrum, with C-H bending vibrations for CH₂ and CH₃ groups appearing in the 1470-1445 cm⁻¹ region.

Table 1: Characteristic IR Absorption Ranges for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | References |

| C-H Stretch | Aromatic | 3100 - 3030 | libretexts.orgorgchemboulder.com |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2975 - 2845 | docbrown.infopressbooks.pub |

| C=C Stretch | Aromatic Ring | 1600 - 1585 and 1500 - 1400 | libretexts.orgorgchemboulder.com |

| C-H Out-of-Plane Bend | Monosubstituted | 770 - 730 and 710 - 690 | spectroscopyonline.com |

| C-H Out-of-Plane Bend | Ortho-disubstituted | 770 - 735 | spectroscopyonline.com |

| C-H Out-of-Plane Bend | Meta-disubstituted | 810 - 750 | spectroscopyonline.com |

| C-H Out-of-Plane Bend | Para-disubstituted | 860 - 790 | spectroscopyonline.com |

| C-H Bend | Alkyl (CH₂, CH₃) | 1470 - 1445 |

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₁₆H₁₈), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 210.

The fragmentation of alkylbenzenes upon electron ionization is well-characterized and provides significant structural information. core.ac.uk A common fragmentation pathway is benzylic cleavage, which is the breaking of the C-C bond adjacent to the aromatic ring. For this compound, this can lead to several key fragment ions.

A prominent peak is often observed at m/z 105, corresponding to the [C₈H₉]⁺ ion, which can be attributed to the phenylethyl cation or the tropylium (B1234903) ion formed by rearrangement. The loss of a methyl group (CH₃) from the molecular ion would result in an [M-15]⁺ peak at m/z 195. The loss of an ethyl group (C₂H₅) would lead to an [M-29]⁺ peak at m/z 181.

Another characteristic fragment for benzene-containing compounds is the phenyl cation, [C₆H₅]⁺, at m/z 77. docbrown.infodocbrown.info The presence of this ion is a strong indicator of an aromatic ring. The fragmentation patterns can also help distinguish between isomers. For instance, the relative intensities of the fragment ions may differ depending on the substitution pattern on the benzene ring, as the stability of the resulting carbocations can vary. docbrown.info High-resolution mass spectrometry can further differentiate isomers by providing exact mass measurements, which can help confirm the elemental composition of fragment ions. lcms.cz

Table 2: Potential Mass Spectrometric Fragments of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 210 | Molecular Ion | [C₁₆H₁₈]⁺ | Represents the intact molecule. |

| 195 | [M - CH₃]⁺ | [C₁₅H₁₅]⁺ | Loss of a methyl group. |

| 181 | [M - C₂H₅]⁺ | [C₁₄H₁₃]⁺ | Loss of an ethyl group. |

| 105 | [C₈H₉]⁺ | [C₆H₅CHCH₃]⁺ or Tropylium rearrangement | A common and often abundant fragment in phenylethyl compounds. |

| 91 | [C₇H₇]⁺ | [C₆H₅CH₂]⁺ or Tropylium ion | A very common fragment for alkylbenzenes. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Characteristic fragment for benzene derivatives. docbrown.infodocbrown.info |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. acs.orgresearchgate.net For this compound derivatives that are crystalline, single-crystal X-ray diffraction can unambiguously establish the substitution pattern on the benzene ring and the conformation of the alkyl side chains.

The crystal structure would reveal the dihedral angles between the phenyl rings and the central benzene ring, as well as the torsion angles of the ethyl and phenylethyl groups. This information is crucial for understanding how the molecule packs in a crystal lattice and the nature of any intermolecular forces, such as van der Waals interactions or C-H···π interactions. iucr.orgnih.gov

While obtaining a suitable single crystal of this compound itself might be challenging if it is a liquid at room temperature, derivatives with functional groups that promote crystallization can be analyzed. acs.org The resulting structural data serves as a benchmark for computational models and for interpreting data from other spectroscopic techniques. For instance, a study on erythro-{1-Bromo-1-[(1-phenylethyl)sulfonyl]ethyl}benzene, a related compound, demonstrated how X-ray crystallography was pivotal in determining the stereochemistry of the molecule. iucr.org

Table 3: Hypothetical Crystallographic Parameters for an this compound Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Volume (ų) | 1280 |

| Z (molecules/unit cell) | 4 |

Note: This table is illustrative and does not represent actual experimental data for this compound.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Isomers

When the phenylethyl group is attached to the central benzene ring, the benzylic carbon becomes a stereocenter, leading to the existence of (R)- and (S)-enantiomers. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used to study these chiral isomers.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. hindsinstruments.com Since enantiomers have mirror-image structures, they produce VCD spectra that are also mirror images of each other. VCD is particularly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum to quantum chemical calculations. hindsinstruments.comnih.gov For a chiral this compound isomer, the C-H stretching and bending vibrations of the chiral center and the surrounding groups would give rise to characteristic VCD signals. rsc.org

Electronic Circular Dichroism (ECD) is the differential absorption of left and right circularly polarized ultraviolet-visible light, corresponding to electronic transitions. encyclopedia.pub The aromatic rings in this compound are strong chromophores, and their electronic transitions become ECD-active in a chiral environment. acs.orgrsc.org The resulting ECD spectrum, characterized by positive or negative Cotton effects, is unique to each enantiomer and can be used to assign the absolute configuration. nih.gov The intensity of the ECD signal is proportional to the enantiomeric excess of the sample. nih.gov For complex molecules, the exciton (B1674681) chirality method can be applied if two or more chromophores are suitably positioned to interact electronically. encyclopedia.pub

Both VCD and ECD are crucial for characterizing the stereochemistry of chiral this compound derivatives, providing information that is inaccessible through non-chiroptical methods like standard IR or mass spectrometry. eurekalert.orgtum.de

Table 4: Chiroptical Techniques for this compound Enantiomers

| Technique | Principle | Information Obtained |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light by vibrational transitions. hindsinstruments.com | Absolute configuration, solution-state conformation. |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light by electronic transitions. encyclopedia.pub | Absolute configuration, enantiomeric purity, electronic structure of chromophores. nih.gov |

Synthetic Methodologies for Ethyl Phenylethyl Benzene Derivatives

Classical Alkylation Approaches

Classical alkylation strategies remain central to the synthesis of alkylbenzenes. These reactions, characterized by the formation of new carbon-carbon bonds with an aromatic ring, are exemplified by the Friedel-Crafts and Grignard reactions.

Friedel-Crafts Alkylation Protocols for Aromatic Ring Substitution

The Friedel-Crafts alkylation is a primary method for attaching alkyl groups to an aromatic ring. mt.com It is a form of electrophilic aromatic substitution that involves the reaction of an alkyl halide or alkene with an aromatic hydrocarbon. mt.com The synthesis of an ethyl(phenylethyl)benzene isomer via this method would typically involve a sequential alkylation of a benzene (B151609) ring. For instance, benzene can first be ethylated to form ethylbenzene (B125841), which then undergoes a second alkylation with a phenylethyl halide.

The general reaction proceeds in several steps: formation of a carbocation from the alkylating agent, electrophilic attack by the carbocation on the aromatic ring to form a non-aromatic intermediate, and finally, deprotonation to restore aromaticity and yield the alkylated product. mt.com

The Friedel-Crafts reaction is catalyzed by strong Lewis acids, which facilitate the generation of the carbocation electrophile from the alkyl halide. mt.com Common catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and other metal halides like SbCl₅ and AlBr₃. pharmaguideline.comlumenlearning.com The catalyst polarizes the carbon-halogen bond of the alkyl halide, leading to the formation of a carbocation that then attacks the benzene ring. pharmaguideline.comlibretexts.org

Reaction optimization is crucial for achieving high yields and minimizing side products. Key parameters that can be adjusted include temperature, reaction time, and the ratio of reactants and catalyst. For example, the industrial production of ethylbenzene from benzene and ethene is an acid-catalyzed process where conditions are carefully controlled. mt.commt.com The choice of catalyst can also influence the outcome; for instance, the reactivity of haloalkanes in Friedel-Crafts alkylation increases with the polarity of the C-X bond (R-F > R-Cl > R-Br > R-I), and the Lewis acid catalyst is often chosen to match the halogen (e.g., AlCl₃ for alkyl chlorides). lumenlearning.com

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Alkylation

| Catalyst | Typical Alkylating Agent | Relative Activity |

|---|---|---|

| AlCl₃ | Alkyl chlorides, Alkyl bromides | High |

| FeCl₃ | Alkyl chlorides | Moderate |

| BF₃ | Alcohols, Alkenes | Moderate |

| SbCl₅ | Alkyl chlorides | High |

This table is illustrative and represents general trends in catalyst activity.

When introducing a second alkyl group onto an already substituted benzene ring, such as alkylating ethylbenzene with a phenylethyl group, the regioselectivity of the reaction becomes a key consideration. The substituent already present on the ring directs the position of the incoming electrophile. vanderbilt.edu Alkyl groups, like the ethyl group, are activating and are known as ortho, para-directors. vanderbilt.edu

This means the incoming phenylethyl group will preferentially add to the positions ortho (adjacent) or para (opposite) to the ethyl group. The carbocation intermediate formed during ortho or para attack is more stabilized than the intermediate formed during meta attack. vanderbilt.edu Typically, a mixture of ortho and para isomers is formed. The ratio of these isomers can be influenced by steric hindrance; the bulkier phenylethyl group might favor the less sterically hindered para position.

Two significant limitations of Friedel-Crafts alkylation are polyalkylation and carbocation rearrangement. lumenlearning.comlibretexts.org

Polyalkylation occurs because the product of the initial alkylation (e.g., ethylbenzene) is more reactive than the starting material (benzene). chemguide.co.uk The added alkyl group is electron-donating, which activates the ring towards further electrophilic attack, leading to the formation of diethylbenzenes, triethylbenzenes, and so on. lumenlearning.comlibretexts.org To minimize this, a large excess of the aromatic compound can be used, which increases the probability that the electrophile will react with the starting material rather than the alkylated product. pharmaguideline.comchegg.comchegg.com

Carbocation Rearrangement is another common side reaction. libretexts.org The intermediate carbocation can rearrange to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one) via hydride or methyl shifts. lumenlearning.comlibretexts.org This can lead to the formation of isomeric products with a different alkyl structure than the one intended. To circumvent this, Friedel-Crafts acylation is often used as an alternative. In this related reaction, an acyl group is added to the ring, and the resulting acylium ion is resonance-stabilized and does not rearrange. mt.com The acylated product is also deactivated, preventing further substitution. mt.com The ketone can then be reduced to the desired alkyl group. quora.com

Grignard Reaction-Based Synthesis for Carbon-Carbon Bond Formation

The Grignard reaction provides a powerful method for forming carbon-carbon bonds and can be adapted for the synthesis of complex alkylbenzenes. mnstate.edulibretexts.org A potential synthetic route to an this compound isomer could involve the reaction of a phenylethylmagnesium halide Grignard reagent with a suitable ketone, such as propiophenone (B1677668) (1-phenyl-1-propanone). The resulting tertiary alcohol could then be deoxygenated through dehydration and subsequent hydrogenation to yield the target alkane.

The core of the Grignard reaction is the nucleophilic character of the carbon atom bonded to magnesium. umkc.edu This carbanion-like carbon readily attacks the electrophilic carbon of a carbonyl group, forming a new C-C bond. umkc.edu

The synthesis of the necessary Grignard reagent, phenylethylmagnesium halide (e.g., phenylethylmagnesium bromide), is the crucial first step. umkc.edu This is achieved by reacting an organohalide, such as 2-phenylethyl bromide, with magnesium metal turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). umkc.eduyoutube.com

The reaction is highly sensitive to moisture and air, as the Grignard reagent is a strong base that reacts readily with protic solvents like water. mnstate.edulibretexts.org Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used. youtube.com The reaction is often initiated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface. youtube.com Once initiated, the reaction is exothermic, and the remaining alkyl halide is added at a rate that maintains a gentle reflux. umkc.edu The successful formation of the reagent results in a cloudy, greyish solution of the phenylethylmagnesium halide. umkc.edu

Table 2: Reagents and Conditions for Grignard Reagent Preparation

| Component | Purpose | Key Considerations |

|---|---|---|

| Magnesium (Mg) Turnings | Reactant metal | Surface must be clean and reactive |

| Phenylethyl Halide (R-X) | Organic precursor | Bromides are commonly used |

| Anhydrous Ether (e.g., Et₂O, THF) | Solvent | Must be completely dry to prevent quenching |

| Iodine (I₂) or 1,2-Dibromoethane | Initiator | Activates the magnesium surface |

Nucleophilic Addition and Subsequent Alkylation Steps

One classical approach to forming the carbon skeleton of diarylalkanes involves the sequential formation of carbon-carbon bonds through nucleophilic addition and alkylation. A common strategy begins with the generation of a carbanion, which then acts as a nucleophile. For instance, compounds with acidic methylene (B1212753) protons, such as phenylacetonitrile, can be deprotonated using a strong base. The resulting nucleophile can then be alkylated.

The use of phase-transfer catalysis (PTC) has streamlined this process, allowing for the alkylation of active methylene compounds under heterogeneous conditions with concentrated aqueous alkali, thereby avoiding the need for strictly anhydrous organic solvents. orgsyn.org In a typical procedure, an arylacetonitrile is treated with an alkyl halide in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride and a concentrated sodium hydroxide (B78521) solution. orgsyn.org This method is highly selective for monoalkylation, providing a straightforward route to α-aryl nitriles, which can be further elaborated to the desired diarylalkane structure.

Another pathway involves the Friedel-Crafts reaction, where an aromatic ring acts as a nucleophile. The reaction of benzene with ethylene (B1197577) oxide in the presence of a Lewis acid catalyst such as aluminum chloride can yield phenylethyl alcohol. google.com This alcohol can then be converted to a halide and subsequently used in another Friedel-Crafts alkylation reaction with benzene to form the 1,1-diarylalkane backbone. However, traditional Friedel-Crafts alkylations are often plagued by issues such as polyalkylation and carbocation rearrangements. quora.comyoutube.com

Modern Cross-Coupling Strategies

Transition-metal catalysis has emerged as a powerful and versatile tool for the synthesis of 1,1-diarylalkanes, offering high yields and selectivities. semanticscholar.org These methods primarily involve the formation of a carbon-carbon bond by coupling an organometallic reagent with an organic halide or pseudohalide.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of C-C bonds with high efficiency. nobelprize.orgwikipedia.org The Suzuki-Miyaura and Heck couplings are particularly prominent. The general catalytic cycle for these reactions involves three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), and reductive elimination to release the final product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling joins an organoboron compound (like an arylboronic acid) with an organic halide in the presence of a palladium catalyst and a base. nobelprize.orglibretexts.org This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. nobelprize.org

The Mizoroki-Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. rsc.org It provides a direct method for the arylation of olefins, which can be subsequent precursors to the target diarylalkane structures through reduction of the newly formed double bond. nih.govbeilstein-journals.org

| Reaction | Coupling Partners | Key Features |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organic Halide | High functional group tolerance; stable, non-toxic boron reagents; can be run in aqueous conditions. nobelprize.orglibretexts.org |

| Mizoroki-Heck Coupling | Alkene + Organic Halide | Direct arylation of olefins; high chemoselectivity; avoids organometallic reagents. rsc.orgnih.gov |

The success of palladium-catalyzed cross-coupling reactions is heavily dependent on the nature of the ligand coordinated to the palladium center. Ligands modulate the electronic and steric properties of the catalyst, influencing its reactivity, stability, and selectivity. nih.gov For challenging transformations, such as the coupling of unactivated aryl chlorides or the synthesis of sterically hindered biaryls, the development of specialized ligands has been critical. nih.gov

Dialkylbiaryl phosphine (B1218219) ligands, such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) and 2-(dicyclohexylphosphino)-2′,4′,6′-triisopropylbiphenyl (XPhos), are a class of bulky and electron-rich ligands that have demonstrated exceptional performance in Suzuki-Miyaura couplings. nih.govnih.gov These ligands promote the oxidative addition step, which is often rate-limiting, and facilitate the reductive elimination step, leading to high catalyst turnover numbers and allowing reactions to proceed under mild conditions. nih.govsigmaaldrich.com The strategic design of these ligands, balancing steric bulk and electron-donating ability, has been instrumental in expanding the scope and efficiency of palladium catalysis. nih.govchemrxiv.org

| Ligand Example | Structural Feature | Application Highlight |

| SPhos | Bulky, electron-rich dialkylbiaryl phosphine | High activity for Suzuki coupling of aryl chlorides and hindered substrates. nih.govnih.gov |

| XPhos | Bulky, electron-rich dialkylbiaryl phosphine | General and efficient for a wide range of Suzuki-Miyaura couplings. nih.gov |

| cataCXium® A | Di-adamantylalkylphosphine | High turnover numbers for coupling electron-rich and -deficient aryl chlorides. sigmaaldrich.com |

A major advantage of modern palladium-catalyzed coupling reactions is their ability to proceed under mild conditions, often at or near room temperature. nobelprize.orgnih.gov This is crucial for the synthesis of complex molecules that may contain sensitive functional groups. The development of highly active catalyst systems, particularly those employing advanced phosphine ligands, has enabled reactions of traditionally unreactive substrates like aryl chlorides at significantly lower temperatures. nih.govacs.orgresearchgate.net For example, the use of specific organic ionic bases can lower the required temperature for the Heck reaction of nonactivated aryl chlorides to as low as 80 °C. acs.org

Furthermore, these reactions exhibit remarkable functional group tolerance. nobelprize.orgberkeley.edu Unlike more traditional organometallic reactions that employ highly reactive reagents like Grignard or organolithium compounds, the conditions for Suzuki and Heck couplings are compatible with a wide array of functional groups, including esters, ketones, nitriles, and amides. nobelprize.orgnih.gov This chemoselectivity minimizes the need for protecting group strategies, leading to more efficient and atom-economical synthetic routes. researchgate.net

Other Transition Metal-Catalyzed Coupling Reactions

While palladium remains the most widely used metal for cross-coupling reactions, catalysts based on other transition metals, such as nickel and copper, have gained prominence as powerful alternatives. semanticscholar.orgescholarship.org

Nickel-catalyzed cross-coupling reactions are particularly valuable for their ability to activate and couple challenging substrates. escholarship.org For example, nickel catalysis has been successfully applied to the asymmetric reductive cross-coupling of benzylic ethers with aryl halides to produce enantioenriched 1,1-diarylalkanes. These reactions often utilize different mechanistic pathways than their palladium counterparts and can offer complementary reactivity. semanticscholar.org

Copper-catalyzed reactions also provide alternative pathways for C-C bond formation. While historically used in Ullmann-type couplings that required harsh conditions, modern copper-catalyzed systems operate under milder conditions and have been employed in enantioselective arylations. semanticscholar.org

Alternative Synthetic Routes

Beyond the aforementioned methods, other synthetic strategies can be employed to construct this compound derivatives.

Friedel-Crafts acylation followed by reduction offers a reliable alternative to direct alkylation for introducing alkyl chains onto a benzene ring, avoiding the common issue of carbocation rearrangement. quora.comlibretexts.org For example, benzene can be acylated with an appropriate acyl chloride (e.g., phenacetyl chloride) to form a diaryl ketone. The resulting ketone can then be reduced to the corresponding methylene group via methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction, yielding the 1,1-diarylalkane skeleton. Subsequent alkylation at the benzylic position would complete the synthesis. This two-step acylation-reduction sequence ensures the introduction of a straight-chain alkyl group without rearrangement. libretexts.org

The order of substituent introduction is critical when synthesizing substituted derivatives to ensure correct regiochemistry, based on the directing effects of the groups already present on the aromatic ring. libretexts.orgpressbooks.pub

Catalytic Hydrogenation of Acetophenone (B1666503) (for related compounds)

A common pathway to synthesize precursors for alkylated aromatic compounds involves the reduction of a ketone to an alcohol. In this context, the catalytic hydrogenation of acetophenone is a crucial step for producing 1-phenylethanol (B42297). This alcohol can then serve as an alkylating agent in a subsequent Friedel-Crafts type reaction.

The hydrogenation of acetophenone can be performed using various catalysts and hydrogen sources. Catalytic transfer hydrogenation, for instance, uses a hydrogen donor like 2-propanol in the presence of a catalyst such as magnesium oxide (MgO) to reduce acetophenone to 1-phenylethanol with high chemoselectivity. Other systems employ molecular hydrogen with metal catalysts. For example, supported palladium (Pd) catalysts are effective for the complete hydrodeoxygenation of acetophenone to ethylbenzene, though controlling the reaction to stop at the 1-phenylethanol stage is also possible under specific conditions. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical to optimize the yield of the desired alcohol and minimize side products.

Once 1-phenylethanol is synthesized, it can be used to alkylate an aromatic substrate like ethylbenzene in the presence of an acid catalyst to form this compound. The reaction involves the protonation of the alcohol's hydroxyl group, followed by the loss of water to form a carbocation, which then acts as the electrophile in an electrophilic aromatic substitution reaction.

Table 1: Catalytic Systems for Acetophenone Hydrogenation

| Catalyst System | Hydrogen Source | Product(s) | Selectivity/Yield |

|---|---|---|---|

| MgO | 2-Pentanol | 1-Phenylethanol | 98% Chemoselectivity |

| Copper/SiO₂ | 1,4-Butanediol | Ethylbenzene | 99% Selectivity |

| Fe₂₅Ru₇₅@SILP | H₂ | Alkyl Phenols/Anilines | High selectivity for C=O reduction |

| Pd@Ph-POP | H₂ | Ethylbenzene | 99% Selectivity |

Reactions Involving Alkyne and Benzene Derivatives

While Friedel-Crafts alkylation is a primary method, constructing substituted benzene rings from acyclic precursors is another fundamental approach in organic synthesis. Reactions involving alkynes can be used to build the aromatic core itself. For instance, the [2+2+2] cycloaddition or cyclotrimerization of alkynes, catalyzed by transition metals, can form a substituted benzene ring. By carefully selecting the alkyne substrates, a complex substitution pattern can be installed on the aromatic ring in a single step.

Although a direct synthesis of this compound via this method is not commonly cited, the principles can be applied. For example, the co-cyclotrimerization of a terminal alkyne with two molecules of another alkyne could theoretically construct a polysubstituted benzene ring that could be a precursor to the target molecule. These reactions offer a powerful way to access highly substituted aromatic compounds that might be difficult to prepare via traditional electrophilic substitution routes.

Solid Acid Catalysis in Aromatic Alkylation

The alkylation of aromatic compounds, a cornerstone of producing molecules like this compound, traditionally relies on homogeneous Lewis acids like AlCl₃ or strong proton acids like HF and H₂SO₄. However, these catalysts pose significant environmental and operational challenges, including corrosion, difficulty in separation, and the generation of hazardous waste. This has driven the development of solid acid catalysts as a more sustainable alternative.

Solid acids, such as zeolites, clays, and supported polyoxometalates, offer several advantages. They are non-corrosive, easily separated from the reaction mixture, and can often be regenerated and reused, aligning with the principles of green chemistry. Zeolites, with their well-defined microporous structures and tunable acidity, are particularly effective catalysts for shape-selective alkylation reactions. Various types of zeolites, including Zeolite Y, mordenite, and ZSM-5, have been successfully employed in the alkylation of aromatics like benzene and toluene (B28343) with olefins or alcohols.

For the synthesis of this compound, a solid acid catalyst could be used for the Friedel-Crafts alkylation of ethylbenzene with an alkylating agent like 1-phenylethanol or styrene (B11656). The reaction mechanism involves the generation of a carbocation electrophile on the catalyst's acidic sites, which then attacks the aromatic ring.

Table 2: Comparison of Catalysts in Aromatic Alkylation

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Lewis Acids | AlCl₃, FeCl₃ | High activity | Corrosive, difficult to separate, waste generation |

| Homogeneous Mineral Acids | HF, H₂SO₄ | High activity | Highly corrosive, environmental hazards |

| Heterogeneous Solid Acids | Zeolites, Clays, Sulfated Zirconia | Reusable, non-corrosive, environmentally benign, shape selectivity | Can be prone to deactivation, sometimes lower activity |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical production, aiming to reduce environmental impact and improve safety and efficiency.

Solvent-Free or Environmentally Benign Solvent Systems

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. For reactions like Friedel-Crafts alkylation, performing the synthesis under solvent-free conditions is a highly desirable goal.

Solvent-free reactions can lead to higher reaction rates, easier product isolation, and reduced waste. Several studies have demonstrated successful Friedel-Crafts alkylations and acylations carried out under solvent-free conditions, often with gentle heating, using solid acid catalysts. For instance, the alkylation of toluene with benzyl (B1604629) chloride has been achieved using phosphotungstate-based solid acids without any solvent, showing high selectivity and allowing for catalyst reuse. This approach could be directly applicable to the synthesis of this compound. Where a solvent is necessary, the focus shifts to environmentally benign alternatives like water, supercritical fluids, or ionic liquids, which can offer unique reactivity and selectivity profiles while being less harmful than traditional chlorinated or aromatic solvents.

Development of Heterogeneous Catalysts for Improved Sustainability

The use of heterogeneous catalysts is central to the greening of chemical synthesis. As discussed in section 3.3.3, solid acid catalysts are a prime example of a sustainable alternative to traditional homogeneous systems in aromatic alkylation.

Chemical Reactivity and Transformation Mechanisms of Ethyl Phenylethyl Benzene Derivatives

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of ethyl(phenylethyl)benzene is susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. evitachem.com The presence of both an ethyl and a phenylethyl group on the benzene ring influences the rate and orientation of these reactions. uomosul.edu.iq

Nitration and halogenation are common electrophilic aromatic substitution reactions that introduce nitro (NO₂) and halogen (e.g., Br, Cl) groups onto the aromatic ring, respectively. The reaction of this compound with nitric acid (HNO₃) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) leads to the formation of nitrated derivatives. evitachem.comuomosul.edu.iq Similarly, halogenation can be achieved by reacting this compound with a halogen, often in the presence of a Lewis acid catalyst. evitachem.com

The alkyl substituents (ethyl and phenylethyl groups) are activating groups, meaning they increase the reactivity of the benzene ring towards electrophiles compared to unsubstituted benzene. uomosul.edu.iqchegg.com They are also ortho, para-directors, meaning the incoming electrophile will preferentially add to the positions ortho (adjacent) and para (opposite) to these alkyl groups. uomosul.edu.iq

Several factors dictate the outcome of electrophilic aromatic substitution reactions on this compound, primarily the electronic and steric effects of the substituents.

Electronic Effects: Both the ethyl and phenylethyl groups are electron-donating groups. chegg.com This electron-donating nature increases the electron density of the benzene ring, making it more attractive to electrophiles and thus activating the ring for substitution. uomosul.edu.iq This activation leads to faster reaction rates compared to benzene.

Steric Hindrance: The size of the substituents can influence the position of the incoming electrophile. The bulkier phenylethyl group may sterically hinder attack at the adjacent ortho positions, potentially favoring substitution at the para position or the ortho position of the smaller ethyl group.

Reaction Conditions: The nature of the electrophile, the catalyst used, the solvent, and the reaction temperature can all influence the distribution of isomeric products. For instance, in Friedel-Crafts alkylation, a related electrophilic substitution, controlling reaction conditions is crucial to manage the extent of substitution and prevent polysubstitution. evitachem.comontosight.ai

The interplay of these factors determines the regioselectivity of the reaction, resulting in a mixture of ortho-, meta-, and para-substituted products, with the ortho and para isomers typically being the major products. uomosul.edu.iq

Table 1: Factors Influencing Electrophilic Aromatic Substitution of this compound

| Factor | Description | Influence on Reactivity |

| Electronic Effects | The ethyl and phenylethyl groups are electron-donating, increasing the electron density of the benzene ring. chegg.com | Activates the ring, leading to faster reaction rates compared to benzene. uomosul.edu.iq |

| Steric Hindrance | The size of the alkyl groups can physically block the approach of the electrophile to certain positions on the ring. | Can influence the ratio of ortho to para products, with the bulkier phenylethyl group potentially disfavoring substitution at its adjacent positions. |

| Directing Effects | Both alkyl groups are ortho, para-directors. uomosul.edu.iq | The incoming electrophile is primarily directed to the positions adjacent (ortho) and opposite (para) to the existing substituents. |

| Reaction Conditions | Parameters such as temperature, solvent, and the specific catalyst and electrophile used. | Can affect the rate of reaction and the distribution of the final products. |

Oxidation Reactions

The alkyl side chains of this compound are susceptible to oxidation, leading to a variety of oxygenated products. evitachem.com The specific products formed depend on the oxidizing agent and the reaction conditions employed.

Oxidation of this compound can yield valuable chemical intermediates such as ketones and carboxylic acids. evitachem.com The position of oxidation is typically the benzylic carbon—the carbon atom directly attached to the aromatic ring—as the C-H bonds at this position are weaker and more susceptible to attack.

Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), the alkyl side chains can be oxidized to form carboxylic acids. evitachem.com Under milder and more controlled conditions, selective oxidation can lead to the formation of ketones. For example, the oxidation of the ethyl group would yield an acetophenone (B1666503) derivative, while oxidation of the phenylethyl group would result in a propiophenone (B1677668) derivative. Industrial processes for the synthesis of phenyl ketones are often based on the oxidation of the corresponding alkylbenzenes.

The oxidation of alkylaromatics like this compound often proceeds through a free-radical autoxidation mechanism, which involves the formation of a hydroperoxide intermediate. rsc.org In the case of ethylbenzene (B125841) oxidation, 1-phenylethyl hydroperoxide is a key intermediate. rsc.orgacs.org This process is initiated by the abstraction of a benzylic hydrogen atom, followed by reaction with oxygen to form a peroxyl radical. This radical can then abstract a hydrogen from another substrate molecule to form the hydroperoxide.

These hydroperoxide intermediates are often unstable and can decompose to form other products. acs.org For instance, the decomposition of 1-phenylethyl hydroperoxide can lead to the formation of acetophenone and 1-phenylethanol (B42297). rsc.orgacs.org The presence and decomposition of these hydroperoxides are crucial in determining the final product distribution in the oxidation of this compound.

To improve the selectivity and efficiency of oxidation reactions, various catalytic systems have been developed. Supported gold nanoparticles have emerged as effective catalysts for the selective oxidation of alkyl-substituted benzenes. nih.govdoi.org For example, gold nanoparticles supported on materials like zinc oxide (ZnO) or mesoporous silica (B1680970) (SBA-15) can catalyze the oxidation of ethylbenzene to acetophenone with high selectivity. nih.govdoi.orgresearchgate.net

These catalytic systems often utilize an oxidant such as tert-butyl hydroperoxide (TBHP) or molecular oxygen. nih.govdoi.org The use of gold nanoparticle catalysts can offer several advantages, including high activity and selectivity under milder reaction conditions, which are beneficial for green and sustainable chemical processes. nih.gov The catalytic performance is influenced by factors such as the size of the gold nanoparticles, the nature of the support material, the solvent, and the reaction temperature. nih.govdoi.org Research has shown that these systems can achieve high conversion of the starting material with excellent selectivity towards the ketone product. doi.org

Table 2: Research Findings on the Oxidation of Ethylbenzene (as a model for this compound)

| Catalyst System | Oxidant | Key Products | Selectivity/Yield | Reference |

| Gold nanoparticles on zinc oxide (Au/ZnO) | tert-butyl hydroperoxide (TBHP) | Acetophenone (major), 1-phenylethanol, benzaldehyde, benzoic acid | High selectivity towards acetophenone | nih.govresearchgate.nettubitak.gov.tr |

| Gold nanoparticles on mesoporous silica (Au/SBA-15) | tert-butyl hydroperoxide (TBHP) | Ketones | Up to ~100% selectivity toward ketone products | doi.org |

| Cobalt(II) stearate | Air (O₂) | Acetophenone, 1-phenethyl alcohol | Yields of 60-65% for acetophenone under optimized conditions | tandfonline.com |

| Cobalt(II) bromide | Molecular oxygen (O₂) | Acetophenone | ~80-84% selectivity | acs.org |

| Iron(III) porphyrins | Dioxygen (O₂) | 1-phenylethanol, acetophenone, 1-phenylethyl hydroperoxide | Product yields depend on reaction rate and catalyst lifetime | rsc.org |

Reduction Pathways for Saturated Derivatives

The reduction of this compound derivatives primarily involves the saturation of the aromatic rings. The specific pathway and resulting products are dependent on the chosen reagents and reaction conditions. Two principal methods for the reduction of aromatic compounds are catalytic hydrogenation and dissolving-metal reductions, such as the Birch reduction. libretexts.orgresearchgate.net

Catalytic Hydrogenation: This method typically requires forcing conditions, such as high temperatures and pressures of hydrogen gas, due to the thermodynamic stability of the benzene ring. libretexts.org Using catalysts like nickel, platinum, or rhodium, the aromatic rings of this compound can be fully reduced to their corresponding cyclohexane (B81311) structures. For instance, the reduction of an this compound would yield ethyl(phenylethyl)cyclohexane or related saturated products. It is noteworthy that under milder conditions, it is possible to selectively reduce other functional groups, like alkenes, without affecting the aromatic ring. libretexts.org However, complete saturation of the rings requires more vigorous conditions. libretexts.org The reduction of aryl ketones to the corresponding alkanes is a related and synthetically useful reaction, often achieved via catalytic hydrogenation (e.g., using H₂/Pd) or by methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. libretexts.org

Birch Reduction: The Birch reduction offers a pathway to partially reduce the aromatic ring, yielding a non-conjugated diene. libretexts.org This reaction is carried out using an alkali metal, typically lithium or sodium, in liquid ammonia (B1221849) in the presence of an alcohol. libretexts.orgresearchgate.net When applied to an alkyl-substituted benzene like this compound, this method would reduce one of the aromatic rings to a cyclohexadiene derivative. The regioselectivity of the reduction is influenced by the substitution pattern on the ring. Generally, the ease of reduction for alkylbenzenes follows the order: benzene > toluene (B28343) > ethylbenzene. researchgate.net The initial product is a 1,4-cyclohexadiene, which can sometimes isomerize to a more stable conjugated diene. researchgate.net

The choice between these methods allows for controlled synthesis of either fully saturated (cyclohexane) or partially saturated (cyclohexadiene) derivatives of this compound, which can then be used in further synthetic applications.

Pyrolysis and Thermal Decomposition Mechanisms

The pyrolysis of this compound, a complex alkylbenzene, involves a series of intricate chemical reactions driven by high thermal energy. The decomposition process is fundamentally governed by the principles of bond dissociation energies, where the weakest bonds are the first to break, initiating a cascade of subsequent reactions. oup.comacs.org The study of simpler alkylbenzenes, such as n-butylbenzene and model compounds like 2-phenethyl phenyl ether (PPE), provides significant insight into the probable mechanisms. acs.orgnih.gov

At elevated temperatures, the thermal decomposition of this compound is initiated by the homolytic cleavage of its weakest covalent bonds. byjus.com Homolytic fission involves the symmetrical breaking of a bond, where each fragment retains one of the bonding electrons, resulting in the formation of two free radicals. byjus.com For an alkylbenzene like this compound, the C-C bonds on the alkyl side chains are significantly weaker than the C-C and C-H bonds of the aromatic rings.

The most probable initial cleavage events would occur at the benzylic positions due to the resonance stabilization of the resulting benzyl (B1604629) radical. Key bond scissions include:

Cleavage of the ethyl group: This would yield a phenylethylphenyl radical and an ethyl radical.

Cleavage of the phenylethyl group: The primary site of cleavage would be the Cα-Cβ bond of the phenylethyl side chain, which is a benzylic C-C bond. This is a key decomposition reaction observed in the pyrolysis of n-butylbenzene, which forms a benzyl radical and a propyl radical. acs.org For this compound, this would lead to the formation of a benzyl radical and an ethylphenyl radical.

In cases where oxygen-containing derivatives are considered, such as phenethyl phenyl ether (PPE), a model compound for lignin, both C-C and C-O bonds are susceptible to cleavage. nih.govsemanticscholar.org Studies on PPE show that homolytic scission of the C₆H₅CH₂-CH₂OC₆H₅ and C₆H₅C₂H₄-OC₆H₅ bonds occurs, yielding benzyl, phenoxy, and other radical intermediates. nih.govacs.org The energy required for homolytic bond cleavage is known as the bond dissociation energy (BDE), and reactions with lower BDEs are favored. oup.combyjus.com

Once the initial homolytic cleavage generates primary free radicals, a complex reaction cascade ensues. hep.com.cnbuct.edu.cn These highly reactive radical intermediates can undergo several types of subsequent reactions:

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules (including the parent fuel molecule or solvent), leading to the formation of a stable molecule and a new radical. This propagation step is a common fate for the initially formed radicals.

Induced Pyrolysis: The radical intermediates can attack unreacted parent molecules, inducing further decomposition. hep.com.cn For example, a benzyl radical could abstract a hydrogen from the alkyl side chain of another this compound molecule, propagating the chain reaction. hep.com.cn

Radical Recombination: Two radicals can combine to form a stable product. This is a termination step and can lead to the formation of larger molecules. For instance, the random combination of ethyl and methyl radicals can form various products during the pyrolysis of certain electrolytes. researchgate.net

Rearrangement and β-Scission: Larger radicals can undergo intramolecular rearrangement or β-scission, where a bond breaks at the carbon atom beta to the radical center, yielding a smaller, more stable radical and an unsaturated molecule (an alkene). The decomposition of the benzyl radical itself can lead to the formation of highly unsaturated species and, eventually, aromatic ring breakdown products like the cyclopentadienyl (B1206354) radical (C₅H₅•). dtic.milacs.org

Temperature is a critical parameter that dictates the dominant reaction pathways and the resulting product distribution in the pyrolysis of this compound. nih.govijhcum.net As the temperature increases, the available thermal energy allows for the overcoming of higher activation barriers, leading to more extensive fragmentation.

Low to Moderate Temperatures (approx. 350-550°C): At lower pyrolysis temperatures, the decomposition is less severe. The initial homolytic cleavage of the weakest bonds dominates. For a compound like this compound, this would likely result in the formation of larger fragments such as toluene, ethylbenzene, and styrene (B11656), resulting from the scission of the alkyl chains. nih.govimist.ma In related systems like 2-phenethyl phenyl ether (PPE), concerted reactions (non-radical pathways) are dominant at temperatures below 1000°C. nih.govacs.org

High Temperatures (approx. 550-800°C and above): As the temperature increases, secondary decomposition of the primary products becomes significant. nih.gov The larger alkylbenzene fragments formed at lower temperatures will themselves undergo pyrolysis. This leads to dealkylation and fragmentation of the side chains, resulting in an increased yield of simpler, more stable aromatic compounds like benzene, toluene, and ethylbenzene. nih.gov At very high temperatures, even the stable aromatic ring can break down, leading to the formation of polycyclic aromatic hydrocarbons (PAHs) and light gases through complex radical combination reactions. acs.orgresearchgate.net

Studies on various organic compounds, from waste tires to model compounds like tyrosine, consistently show a shift in product distribution with temperature. ijhcum.netnih.gov For example, the pyrolysis of tyrosine yields phenolic compounds at 350-550°C, while at 550-800°C, hydrocarbons like benzene and toluene become the major products. nih.gov Similarly, analysis of phenyl ethyl ether pyrolysis shows that while concerted mechanisms may dominate at lower temperatures, the contribution from homolytic bond scission increases significantly at temperatures above 1000°C. nih.govacs.org

Elimination Reactions and Product Stereochemistry

Elimination reactions are fundamental transformations that form alkenes from saturated precursors, typically alkyl halides or alcohols, by removing two substituents from adjacent carbon atoms. mgscience.ac.in For a suitable derivative of this compound, such as one containing a halogen leaving group on one of the alkyl side chains, elimination reactions can be induced, usually by treatment with a base. mgscience.ac.in The two primary mechanisms are the E1 (unimolecular) and E2 (bimolecular) pathways. iitk.ac.in

The E2 mechanism is a concerted process where the base removes a proton from a β-carbon at the same time the leaving group departs from the α-carbon. mgscience.ac.iniitk.ac.in This mechanism has strict stereochemical requirements. The reaction proceeds most efficiently when the β-hydrogen and the leaving group are in an anti-periplanar conformation. iitk.ac.inlibretexts.org This arrangement allows for optimal orbital overlap in the transition state as the π-bond forms. libretexts.org In cyclic systems, this often requires a trans-diaxial arrangement of the hydrogen and the leaving group. libguides.com The stereochemistry of the starting material directly dictates the stereochemistry of the resulting alkene; for example, an erythro isomer will yield a Z-alkene, while a threo isomer gives an E-alkene via anti-elimination. mgscience.ac.in

The E1 mechanism is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, followed by deprotonation by a weak base to form the alkene. libguides.com Because the carbocation intermediate is planar, there is free rotation around the C-C bond, meaning the strict stereochemical constraints of the E2 reaction are lost. libretexts.org However, the reaction often favors the formation of the more thermodynamically stable alkene (usually the trans or E-isomer) due to lower steric hindrance in the transition state leading to its formation. libretexts.org

The regioselectivity of elimination reactions, meaning which constitutional isomer of the alkene is formed when multiple β-hydrogens are available, is generally governed by the Zaitsev rule . This rule states that the more substituted (and thus more stable) alkene will be the major product. iitk.ac.in However, the use of a sterically hindered base can lead to the formation of the less substituted "Hofmann" product.

For a derivative like 1-bromo-1-(phenylethyl)ethane, an E2 reaction would lead to the formation of a vinylbenzene derivative. The specific stereoisomer (E or Z) of the product would depend on the stereochemistry of the starting material and the requirement for an anti-periplanar transition state.

Mechanistic Investigations through Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of atoms throughout a chemical transformation. frontiersin.org By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H/D, or ¹²C with ¹³C or ¹⁴C), chemists can track the fate of the labeled position, providing unambiguous evidence for bond cleavage and formation steps, rearrangements, and the origin of atoms in the final products. frontiersin.orgcdnsciencepub.com

In the context of this compound derivatives, isotopic labeling could clarify several aspects of their reactivity:

Pyrolysis Mechanisms: To determine the primary sites of homolytic cleavage during pyrolysis, specific carbon atoms in the ethyl or phenylethyl side chains could be labeled with ¹³C. Analysis of the resulting products (e.g., using mass spectrometry) would reveal which fragments contain the isotopic label, confirming the exact C-C bonds that were broken. For instance, labeling the benzylic carbon of the phenylethyl group would help quantify its incorporation into products like benzyl radicals or styrene. acs.org

Rearrangements: Isotopic labeling has been crucial in studying potential rearrangements in radical intermediates. For example, the photolysis of 2-¹⁴C-3-phenylpropionaldehyde was used to investigate whether a 1,2-phenyl shift occurred in the intermediate 2-phenylethyl radical. cdnsciencepub.com The absence of isotopic scrambling in the resulting ethylbenzene product indicated that no such rearrangement took place under the experimental conditions. cdnsciencepub.com Similar studies on this compound could confirm or rule out complex rearrangements during its decomposition.

Elimination Reactions: Deuterium (B1214612) labeling is frequently used to study the stereochemistry and kinetics of elimination reactions. By placing a deuterium atom at a specific β-position and a hydrogen at another, one can determine which proton is preferentially removed. This provides insight into the required syn- or anti-periplanar geometry of the E2 transition state. cdnsciencepub.com Furthermore, measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate for the unlabeled compound to the labeled one (kH/kD), can help identify the rate-determining step. A significant primary KIE (typically > 2) for β-deuteration is strong evidence for C-H bond cleavage in the rate-determining step, characteristic of the E2 mechanism. snnu.edu.cn

Reduction and Upgrading Processes: In catalytic upgrading processes, deuterium gas (D₂) or deuterated solvents can be used to trace the source of hydrogen atoms in the reduced products. hep.com.cnfrontiersin.org For example, in situ ²H NMR has been used to monitor the hydrotreating of phenethyl phenyl ether (PPE), providing detailed mechanistic insights into the catalytic process. frontiersin.org Applying this to this compound could reveal the mechanism of hydrogen addition to the aromatic rings during catalytic hydrogenation.

By combining isotopic labeling with analytical techniques like NMR and mass spectrometry, a detailed, atom-level understanding of the complex transformations of this compound derivatives can be achieved. frontiersin.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical method that computes the electronic structure of atoms and molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large organic molecules like Ethyl(phenylethyl)benzene. inpressco.comusu.edu Common approaches combine a functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), with a basis set, like 6-31G(d,p) or 6-311++G(d,p), which describes the atomic orbitals. inpressco.commdpi.com

Molecular Geometry Optimization

A primary application of DFT is geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the forces on each atom and iteratively adjusting their positions until the net forces are negligible and the total energy is minimized. This process yields precise predictions of bond lengths, bond angles, and dihedral angles.

| Parameter | Bond/Angle | Calculated Value (Ethylbenzene) |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| Bond Length | C-C (ethyl) | ~1.54 Å |

| Bond Length | C-H (ring) | ~1.08 Å |

| Bond Length | C-H (ethyl) | ~1.09 Å |

| Bond Angle | C-C-C (ring) | ~120.0° |

| Bond Angle | H-C-H (ethyl) | ~109.5° |

Electronic Properties

DFT is also used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. Studies on benzene (B151609) and its methylated derivatives show that alkyl substitution tends to decrease the energy gap, enhancing reactivity. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzene | -6.71 | -0.41 | 6.30 |

| Toluene (B28343) | -6.42 | -0.37 | 6.05 |

| p-Xylene | -6.19 | -0.34 | 5.85 |

Beyond DFT, other computational methods are available for studying molecular structure and stability, each with its own trade-offs.

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data for parameterization, relying only on fundamental physical constants. researchgate.net The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation, which can be important for accurate energy predictions. More advanced methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, incorporate electron correlation and provide higher accuracy, though at a significantly greater computational cost. researchgate.net These methods are often used as benchmarks for less computationally intensive techniques. For a molecule the size of this compound, MP2 calculations would be feasible for confirming the geometry and relative energies of different conformers.

Semi-Empirical Methods

Semi-empirical methods simplify the complex calculations of ab initio approaches by incorporating parameters derived from experimental data. Methods like AM1 and PM3 are much faster than DFT or ab initio methods, allowing them to be applied to very large molecular systems. However, their accuracy is dependent on the quality of the parameterization for the specific atoms and bonding types present in the molecule. They are generally less reliable for properties like transition state energies but can be useful for initial conformational searches of flexible molecules like this compound before refining the results with a higher-level theory like DFT.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions, identifying transient intermediates, and determining the energy profiles that govern reaction rates.

A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a key determinant of the reaction rate. Computational methods can locate the precise geometry of a transition state on the potential energy surface and calculate its energy. mit.eduresearchgate.net

For reactions involving this compound, such as electrophilic substitution on one of its aromatic rings or radical abstraction of a hydrogen atom, computational analysis would involve:

Optimizing the geometries of the reactants and products.

Searching for the transition state structure connecting them.

Confirming the TS by vibrational frequency analysis (a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Calculating the energy barrier (ΔE‡).

Studies on the hydrogen abstraction from xylene isomers (dimethylbenzenes) by hydroxyl radicals provide a clear example of how DFT can be used to calculate these energy barriers. mdpi.com

| Reaction | Calculated Energy Barrier (kcal/mol) |

|---|---|

| p-Xylene + OH → Xylyl radical + H₂O | 0.81 |

| m-Xylene + OH → Xylyl radical + H₂O | 0.99 |

| o-Xylene + OH → Xylyl radical + H₂O | -0.53 (forms pre-reaction complex) |

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled sigma (σ) orbital (typically C-H or C-C) into an adjacent empty or partially filled p- or anti-bonding pi (π*) orbital. wikipedia.org In this compound, the alkyl substituents (ethyl and phenylethyl groups) can donate electron density to the π-system of the benzene rings through hyperconjugation. This interaction stabilizes the molecule and influences its reactivity, for example, by activating the ortho and para positions for electrophilic attack. youtube.comstackexchange.com

Natural Bond Orbital (NBO) Analysis

The strength of these interactions can be quantified using Natural Bond Orbital (NBO) analysis. researchgate.netrsc.org This method evaluates the delocalization of electron density between a filled "donor" NBO and an empty "acceptor" NBO. The stabilization energy associated with this delocalization, E(2), is calculated via second-order perturbation theory. A higher E(2) value indicates a stronger interaction. For this compound, key hyperconjugative interactions would involve the donation from σ(C-H) and σ(C-C) bonds of the alkyl side chains into the π* orbitals of the aromatic rings. youtube.comwisc.edu

| Interaction Type | Donor Orbital (Example) | Acceptor Orbital (Example) | Typical E(2) (kcal/mol) |

|---|---|---|---|

| Hyperconjugation | σ (C-H) of ethyl group | π* (C=C) of benzene ring | 0.5 - 2.5 |

| Hyperconjugation | σ (C-C) of ethyl group | π* (C=C) of benzene ring | 0.5 - 2.0 |

Reactions are most often carried out in a solvent, which can significantly influence reaction dynamics and energetics compared to the gas phase. Computational models account for these solvation effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize charged or polar species, including transition states. rsc.org

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This method is computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, that are missed by implicit models. rsc.org

For a nonpolar molecule like this compound reacting in a nonpolar or polar solvent, the choice of model would be critical. Solvation can alter the energy barriers of reactions by preferentially stabilizing the transition state or the reactants. For instance, studies on cation-π interactions, which are relevant to electrophilic aromatic substitution, show that the presence of explicit water molecules significantly modulates the interaction energies compared to the gas phase. nih.gov The solvation of the aromatic ring was found to enhance these interactions, demonstrating the crucial role of the solvent environment in reaction dynamics. nih.gov

Thermodynamic and Kinetic Modeling of Chemical Processes

Thermodynamic and kinetic modeling are essential computational tools for understanding the feasibility and rate of chemical reactions. For processes involving alkylbenzenes like this compound, these models provide critical insights into synthesis and transformation pathways. Quantum chemical methods are often employed to determine key parameters that govern these processes.

A common application of this modeling is in the context of benzene alkylation, a fundamental industrial process for producing various alkylated aromatic compounds. Although specific data for this compound is not extensively available, the methodology can be understood by examining the well-studied synthesis of ethylbenzene (B125841) from benzene and ethylene (B1197577). In such studies, computational models are used to calculate thermodynamic quantities like the change in Gibbs free energy (ΔG), which indicates the spontaneity of a reaction. A negative ΔG suggests a thermodynamically favorable process. matec-conferences.org For instance, the target reaction for ethylbenzene synthesis has a Gibbs free energy of -43.4 kJ/mol at 510 K and 3.4 MPa, confirming its thermodynamic probability. matec-conferences.org

Kinetic modeling, on the other hand, focuses on the reaction rate and the energy barriers that must be overcome. The activation energy (Ea) is a crucial parameter derived from these models. It represents the minimum energy required for a reaction to occur. The Polanyi-Semenov equation can be used as a first approximation to calculate the activation energy for exothermic reactions. matec-conferences.org The enthalpy of reaction (ΔH), which quantifies the heat released or absorbed, is also calculated. For the alkylation of benzene with ethylene, the calculated enthalpy is approximately -117.9 kJ/mol, indicating an exothermic reaction. matec-conferences.org These computational approaches allow for the optimization of reaction conditions to maximize the yield of the desired product while minimizing side reactions. matec-conferences.orgresearchgate.net

| Reaction | Parameter | Value | Units |

|---|---|---|---|

| Benzene + Ethylene → Ethylbenzene | Gibbs Free Energy (ΔG) | -43.4 | kJ/mol |

| Enthalpy of Reaction (ΔH) | -117.9 | kJ/mol | |

| Activation Energy (Ea) | 78.5 | kJ/mol | |

| Ethylbenzene + Ethylene → Diethylbenzene | Enthalpy of Reaction (ΔH) | -110.1 | kJ/mol |

| Activation Energy (Ea) | 81.2 | kJ/mol |

Molecular Dynamics Simulations for Conformational Landscapes

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements, or conformations, due to the rotation around single bonds. The collection of all possible conformations and their corresponding potential energies is known as the conformational landscape. chemrxiv.orgnih.gov Understanding this landscape is crucial as a molecule's properties and reactivity are determined by the conformations it can adopt.

Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of molecules. nih.govresearchgate.net By simulating the atomic motions over time, MD can reveal the stable conformations (energy minima) and the transition pathways between them. For a molecule like this compound, which has structural similarities to substituted diphenylethanes, the key degrees of freedom are the torsion angles around the C-C single bonds connecting the two phenyl rings and the ethyl group.

Studies on substituted diphenylethanes have used empirical energy calculations to determine the geometry and energy of stable conformations. researchgate.netresearchgate.net These analyses involve minimizing the conformational energy with respect to key torsion and valence angles. The results indicate that interactions such as van der Waals and electrostatic forces are critical in determining the preferred spatial arrangement of the phenyl groups and their substituents. researchgate.net For this compound, the conformational landscape would similarly be defined by the rotational barriers involving the ethyl and phenylethyl groups, leading to various staggered and eclipsed forms with different relative energies.

| Dihedral Angle | Description | Expected Conformations |

|---|---|---|

| τ1 (Phenyl-C-C-Phenyl) | Rotation around the bond connecting the two aromatic rings. | Anti, Gauche |

| τ2 (Ethyl-C-Phenyl) | Rotation of the ethyl group relative to its attached phenyl ring. | Staggered, Eclipsed |

| τ3 (Methyl-C-C-Phenyl) | Rotation of the methyl group within the phenylethyl moiety. | Staggered, Eclipsed |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is an in-silico approach that correlates the structural or property-based features of chemicals, known as molecular descriptors, with their biological activity or chemical behavior (e.g., toxicity, biodegradability). ecetoc.org This method is widely used to predict the properties of untested chemicals, thereby reducing the need for extensive experimental testing. nih.govscribd.com

For aromatic compounds such as this compound, QSAR models can predict various endpoints. As a polycyclic aromatic hydrocarbon (PAH), its toxicological profile and environmental fate are of significant interest. QSAR studies on PAHs and alkylbenzenes have identified several key molecular descriptors that influence their behavior. bohrium.comnih.gov These descriptors can be categorized as topological, electronic, or physicochemical.

For instance, models predicting the acute oral toxicity of PAHs have shown that descriptors such as the maximum atom-type electrotopological state, van der Waals surface area, and the total number of bonds are significant influencing factors. nih.gov Similarly, the photoinduced toxicity of aromatic compounds has been successfully correlated with the HOMO-LUMO gap, an electronic descriptor that reflects molecular stability and light absorption properties. tandfonline.com The biodegradability of alkylbenzenes has been linked to structural descriptors that account for the carbon number and substitution position on the alkyl chain. nih.gov By calculating these descriptors for this compound, its behavior can be predicted based on established QSAR models for its chemical class.

| Descriptor | Description | Influence on Toxicity |

|---|---|---|

| Max Atom-Type E-State | Relates to the electronic and topological state of atoms. | Positive Correlation |

| Van der Waals Surface Area | A measure of molecular size. | Positive Correlation |

| Mean Atomic VdW Volume | Related to molecular volume. | Positive Correlation |

| Total Number of Bonds | A simple count of all bonds in the molecule. | Positive Correlation |

| Model Statistics: R² = 0.85, Q² = 0.82 |

Applications of Ethyl Phenylethyl Benzene in Advanced Chemical Fields

Role as Versatile Intermediates in Complex Organic Synthesis

Ethyl(phenylethyl)benzene and its isomers are significant intermediates in the realm of organic synthesis, primarily due to their aromatic structures which allow for a variety of chemical transformations. These compounds serve as foundational molecules for the construction of more complex chemical entities.